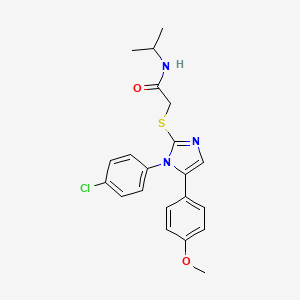
3-(2-Nitrophenyl)pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitrophenyl)pentanedioic acid is a chemical compound with the linear formula C11H11NO6 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a carbon bearing a nitro group . The linear formula of this compound is C11H11NO6 .Wissenschaftliche Forschungsanwendungen
Enantiospecific Synthesis Applications
3-(2-Nitrophenyl)pentanedioic acid and its derivatives have applications in the enantiospecific synthesis of various compounds. For instance, the stereoisomers of 3-hydroxy-2-methylpentanoic acid, structurally modified from this compound, have been synthesized for investigations into the substrate selectivity of polyketide synthase (PKS) domains (Harris et al., 1998).
Chelator Synthesis
A variant of this compound, specifically 3-(Carboxymethyl)-3-azapentanedioic acid, has been used in the synthesis of aryl isothiocyanate derivatives for potential use as protein labelling chelators (Kline et al., 1991).
Ligand Synthesis and Complex Formation
The compound has been used in the synthesis of novel ligands for metal complex formation. An example is the para to meta shift of a nitro group in 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, which acts as a polydentate ligand for synthesizing various metal complexes (Kopylovich et al., 2011).
Catalysis and Organic Synthesis
This compound derivatives have also found applications in catalysis and organic synthesis. For example, certain derivatives have been used as organocatalysts for reactions such as Conia-ene carbocyclization of 1,3-dicarbonyl compounds (Yang et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(2-Nitrophenyl)pentanedioic acid may also interact with various cellular targets, potentially influencing a range of biological processes.
Mode of Action
It has been synthesized as a bioreductive prodrug of paclitaxel, known as nppa-ptx . As a prodrug, it is metabolized in the body to release the active drug, paclitaxel, which is known for its potent anti-tumor activity. The transformation of NPPA-PTX into active paclitaxel occurs in tumor tissues .
Biochemical Pathways
Considering its transformation into paclitaxel, it likely impacts the same pathways as paclitaxel, which primarily disrupts microtubule function, inhibiting cell division and promoting apoptosis in cancer cells .
Pharmacokinetics
It is known that the compound can form nanoparticles, which may enhance its stability and bioavailability .
Result of Action
The primary result of the action of this compound, through its transformation into paclitaxel, is the inhibition of tumor growth. The compound has demonstrated anti-tumor activity both in vitro and in vivo . It is suggested that the dissociated paclitaxel, which is converted from NPPA-PTX in tumor tissues, plays a key role in producing this anti-tumor activity .
Eigenschaften
IUPAC Name |
3-(2-nitrophenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c13-10(14)5-7(6-11(15)16)8-3-1-2-4-9(8)12(17)18/h1-4,7H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCQXWFNCDXRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



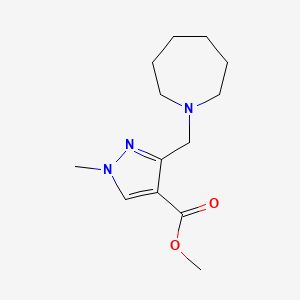
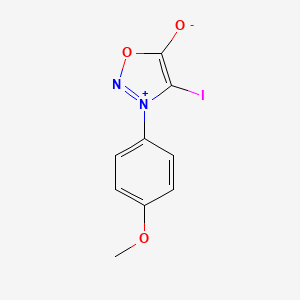
![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2984858.png)
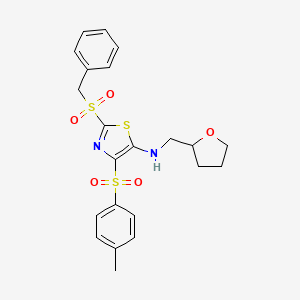
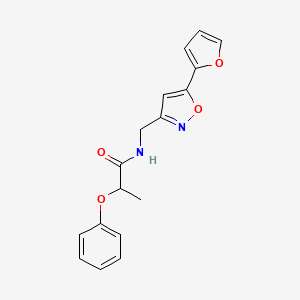
![Methyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2984863.png)
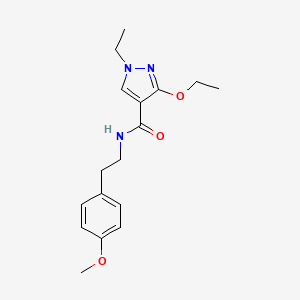
![5-[(Pyridin-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2984867.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2984868.png)
![ethyl 3-(4-methylphenyl)-4-oxo-5-(9H-xanthene-9-carbonylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2984869.png)
